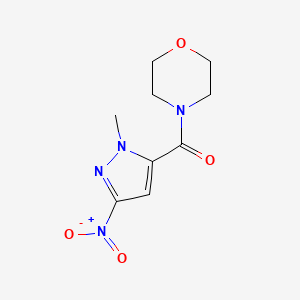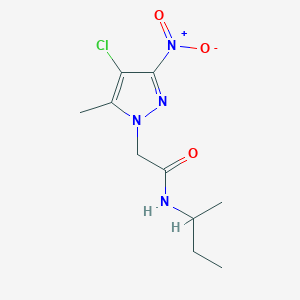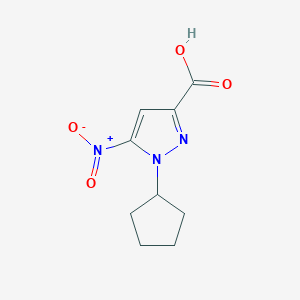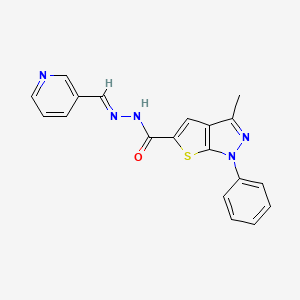
(1-methyl-3-nitro-1H-pyrazol-5-yl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a nitro group at the 3-position, a methyl group at the 1-position, and a morpholino group attached to a methanone moiety at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials might include 1-methyl-3-nitro-1H-pyrazole and an appropriate diketone.
Substitution Reactions: The nitro group is introduced at the 3-position of the pyrazole ring through nitration reactions, often using nitric acid and sulfuric acid as reagents.
Attachment of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, where the pyrazole derivative reacts with morpholine in the presence of a suitable base.
Formation of the Methanone Moiety: The final step involves the formation of the methanone group, which can be achieved through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can bind to enzymes and receptors, modulating their activity. The morpholino group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-nitro-1H-pyrazole: Lacks the morpholino and methanone groups, making it less versatile in terms of functionalization.
3-Nitro-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the methanone moiety, affecting its reactivity and applications.
1-Methyl-3-amino-1H-pyrazole: The amino group provides different reactivity compared to the nitro group, leading to different biological activities.
Uniqueness
(1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(MORPHOLINO)METHANONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for redox activity, the pyrazole ring provides a versatile scaffold for further modifications, and the morpholino group enhances solubility and bioavailability.
This compound’s unique structure and reactivity make it a valuable molecule in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C9H12N4O4 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
(2-methyl-5-nitropyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H12N4O4/c1-11-7(6-8(10-11)13(15)16)9(14)12-2-4-17-5-3-12/h6H,2-5H2,1H3 |
InChI Key |
OYYOWAFWURILPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B10910015.png)
![methyl 2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10910016.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B10910019.png)

![2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910033.png)

![5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B10910045.png)


![ethyl [3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10910061.png)
![Diethyl 5-[(3-cyclohexylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10910066.png)
![6-[(2-Methylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10910080.png)
![N-(5-chloro-2-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910081.png)
![N-(4-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B10910102.png)
